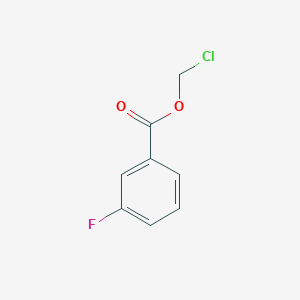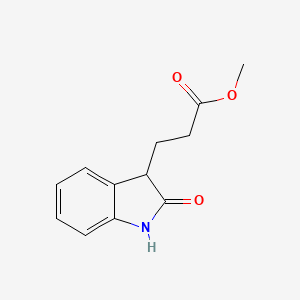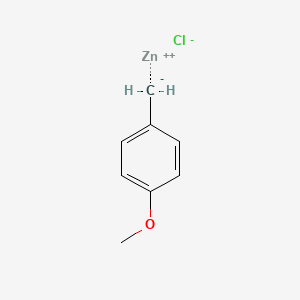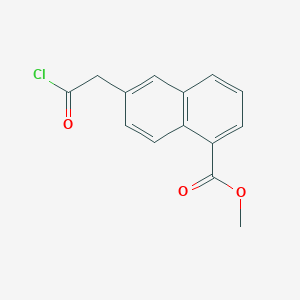![molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0](/img/structure/B8390874.png)
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Applications De Recherche Scientifique
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid group can participate in acid-base reactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenyl ester.
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)phenyl amide: Contains an amide group instead of an ester.
Uniqueness
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is unique due to its combination of a trifluoromethanesulfonic acid group and a triazole ring, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
942598-37-0 |
|---|---|
Formule moléculaire |
C9H6F3N3O3S |
Poids moléculaire |
293.22 g/mol |
Nom IUPAC |
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3N3O3S/c10-9(11,12)19(16,17)18-8-3-1-7(2-4-8)15-6-13-5-14-15/h1-6H |
Clé InChI |
RUCHHLQOPRQZJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)


![3,4-dihydro-2H-thieno[3,2-b]indole](/img/structure/B8390819.png)






![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B8390879.png)

![4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[3,2-e]1,2-thiazine-1,1-dioxide](/img/structure/B8390888.png)
